3-Ethyl-3-hydroxy-2-benzofuran-1(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-3-hydroxyisobenzofuran-1(3H)-one: is an organic compound belonging to the class of isobenzofurans
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
- The synthesis of 3-Ethyl-3-hydroxyisobenzofuran-1(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions.
- One common method might involve the reaction of ethyl-substituted benzaldehyde with a suitable hydroxylating agent in the presence of a catalyst.
Industrial Production Methods:
- Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
- Techniques such as continuous flow reactors and advanced purification methods like chromatography might be employed.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions might yield alcohols or other reduced forms.
Substitution: Various substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary widely but might include the use of halogenating agents or nucleophiles.
Major Products:
- The major products depend on the specific reactions and conditions but could include various substituted isobenzofurans, alcohols, ketones, or acids.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for creating more complex molecules.
Biology:
- Potential applications in the study of enzyme interactions and metabolic pathways.
Medicine:
- Investigated for potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry:
- Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
Molecular Targets and Pathways:
- The exact mechanism of action would depend on the specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors.
- Pathways involved could include metabolic pathways in biological systems or catalytic cycles in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxyisobenzofuran-1(3H)-one: Lacks the ethyl group, which might affect its reactivity and applications.
3-Methyl-3-hydroxyisobenzofuran-1(3H)-one: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical properties.
Uniqueness:
- The presence of the ethyl group in 3-Ethyl-3-hydroxyisobenzofuran-1(3H)-one can influence its reactivity, making it unique compared to its methyl or unsubstituted counterparts.
Eigenschaften
CAS-Nummer |
40893-22-9 |
---|---|
Molekularformel |
C10H10O3 |
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
3-ethyl-3-hydroxy-2-benzofuran-1-one |
InChI |
InChI=1S/C10H10O3/c1-2-10(12)8-6-4-3-5-7(8)9(11)13-10/h3-6,12H,2H2,1H3 |
InChI-Schlüssel |
OZOJNUXHWHJKQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C2=CC=CC=C2C(=O)O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.